molecular formula C11H10N2O2S B12196798 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

Cat. No.: B12196798
M. Wt: 234.28 g/mol
InChI Key: FLLIWODKBVPAGB-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a thiazole precursor, followed by cyclization and carboxylation reactions. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings .

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is unique due to its specific ring structure and the combination of pyrrole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c14-10(15)7-3-4-8-9(7)12-11(16-8)13-5-1-2-6-13/h1-2,5-7H,3-4H2,(H,14,15)

InChI Key

FLLIWODKBVPAGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C(=O)O)N=C(S2)N3C=CC=C3

Origin of Product

United States

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